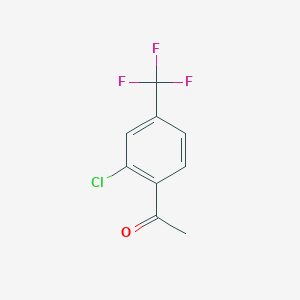

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDCFXOSOMAPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564091 | |

| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129322-81-2 | |

| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-4'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone CAS number

An In-Depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The strategic placement of chloro and trifluoromethyl groups on the phenyl ring makes this ketone a valuable intermediate for the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines robust methodologies for its synthesis and analysis, explores its applications as a synthetic precursor, and provides essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development. This section consolidates the essential identification and property data for this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethanone

-

Common Synonyms: 2'-Chloro-4'-(trifluoromethyl)acetophenone

-

CAS Number: 129322-81-2[1]

Physicochemical Data

The properties of this compound are dictated by its unique substitution pattern. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | [2] |

| Molecular Weight | 222.59 g/mol | [2] |

| Boiling Point | 243.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Note: Experimental data for this specific isomer is limited; some values are predicted based on computational models.

Synthesis and Manufacturing

The synthesis of this compound typically involves the acylation of a substituted benzene ring. The choice of synthetic route is governed by the availability of starting materials, desired purity, and scalability.

Retrosynthetic Analysis and Strategy

The most logical and industrially common approach to synthesizing aryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct method to introduce the acetyl group onto the aromatic ring.

Causality of Experimental Choice: The retrosynthetic disconnection of the target molecule points to 1-chloro-3-(trifluoromethyl)benzene as the aromatic starting material and an acetylating agent (such as acetyl chloride or acetic anhydride). The chloro and trifluoromethyl groups are ortho- and para-directing, respectively, but also deactivating. The acylation is expected to occur at the position ortho to the chlorine and meta to the trifluoromethyl group, which is the desired C-1 position, due to steric hindrance and electronic effects.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative Friedel-Crafts acylation for preparing the title compound. It is designed as a self-validating system, incorporating in-process checks and a final purification step.

Materials:

-

1-Chloro-3-(trifluoromethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Catalyst Suspension: Cool the suspension to 0 °C in an ice bath with gentle stirring.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding it to a flask containing crushed ice and concentrated HCl. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted catalyst and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Introduction

1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, with CAS Number 129322-81-2, is a halogenated aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a chloro group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position of the phenyl ring imparts unique chemical and physical properties to the molecule. These properties are critical determinants of its reactivity, bioavailability, and metabolic stability in various applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a deeper understanding of the underlying chemical principles and the experimental methodologies used for their determination.

Molecular Structure and Its Influence on Physicochemical Properties

The molecular structure of this compound is characterized by an acetophenone core substituted with two key functional groups that dictate its overall properties.

-

Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] Its presence on the phenyl ring significantly influences the electron density distribution, enhancing the electrophilic character of the aromatic ring and the carbonyl carbon. This electronic effect is also known to increase the lipophilicity of the molecule, a critical factor in drug design for improving membrane permeability.[1]

-

Chloro (-Cl) Group: As a halogen, the chloro group is also electron-withdrawing via induction but can exhibit some electron-donating character through resonance. Its position ortho to the acetyl group can introduce steric effects that may influence the conformation of the molecule and its interactions with biological targets or reagents.

The interplay of these substituents governs the compound's melting and boiling points, solubility, acidity, and spectral characteristics.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available for this specific compound, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies in publicly available literature.

| Property | Value/Predicted Range | Source |

| Molecular Formula | C₉H₆ClF₃O | |

| Molecular Weight | 222.59 g/mol | |

| Predicted Boiling Point | 243.5 ± 40.0 °C | [2] |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents | Inferred from analogs |

Thermal Properties

Melting and Boiling Points

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound.[3][4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] This analysis can determine the decomposition temperature and reveal the presence of any volatile impurities or residual solvents. For substituted acetophenone-based polymers, TGA has been used to study their thermal degradation profiles.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, enthalpy of fusion, and to study phase transitions.

Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC and TGA

-

Sample Preparation: A small amount of the crystalline this compound (typically 2-5 mg) is accurately weighed into an aluminum pan for both DSC and TGA analysis.

-

DSC Analysis:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

An empty, sealed aluminum pan is used as a reference.

-

The heat flow is recorded as a function of temperature, and the melting point is determined from the onset of the endothermic melting peak.

-

-

TGA Analysis:

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

-

The mass of the sample is continuously monitored.

-

The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

-

Caption: Workflow for DSC and TGA analysis.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. Due to the presence of the lipophilic trifluoromethyl group and the aromatic ring, the compound is expected to have low solubility in water but good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocol: Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are chosen.

-

Equilibrium Solubility Method:

-

An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection.

-

Acidity (pKa)

The acidity of the α-protons (the protons on the methyl group adjacent to the carbonyl) is a key factor in the reactivity of acetophenones, particularly in enolate formation. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the phenyl ring is expected to increase the acidity of these protons compared to unsubstituted acetophenone. This is because these groups help to stabilize the resulting enolate anion through inductive effects.

Studies on substituted acetophenones have shown that electron-withdrawing groups decrease the pKa. For example, the pKa of p-chloroacetophenone is 18.1, which is lower than that of unsubstituted acetophenone (18.4).[6][7] The trifluoromethyl group is a stronger electron-withdrawing group than a chloro group, so the pKa of this compound is anticipated to be even lower.

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic techniques are indispensable for the identification, characterization, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts will be affected by the electron-withdrawing substituents.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds.[8] A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C-F stretches: Strong absorptions typically in the 1000-1350 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed, and characteristic fragmentation patterns would arise from the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments corresponding to the substituted phenyl ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying this compound, as well as for assessing its purity.[10][11]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., a gradient or isocratic elution).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component and any impurities.

Caption: Workflow for HPLC purity analysis.

Conclusion

The physicochemical properties of this compound are fundamentally dictated by the electronic and steric effects of its chloro and trifluoromethyl substituents. While a complete set of experimentally determined data is not widely published, a thorough understanding of the principles of physical organic chemistry, coupled with data from analogous compounds, allows for reliable predictions and the design of appropriate analytical methodologies. This guide has provided a framework for understanding and evaluating the key physicochemical characteristics of this important synthetic intermediate, offering both theoretical insights and practical experimental protocols for its analysis.

References

- 1. rsc.org [rsc.org]

- 2. CAS#:86520-34-5 | 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | Chemsrc [chemsrc.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

This guide provides a comprehensive technical overview of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, nomenclature, synthesis, and physicochemical properties, offering field-proven insights into its handling and application.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4-chloro-2-(trifluoromethyl)acetophenone, is a substituted aromatic ketone of significant interest. Its molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, enhances metabolic stability and lipophilicity in drug candidates[1]. The chloro and keto functionalities, in turn, serve as versatile synthetic handles for constructing more complex molecular frameworks. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including triazole fungicides like chlorofluoroether oxazole (Revysol)[2].

Molecular Structure and Nomenclature

A thorough understanding of a molecule's structure and its formal naming conventions is fundamental to any chemical investigation. This section details the structural attributes and IUPAC nomenclature of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The name is derived by identifying the parent alkane chain with the highest priority functional group. In this case, the ethanone backbone is substituted with a 2-chloro-4-(trifluoromethyl)phenyl group at the first position[3].

Common synonyms for this compound include:

-

4-Chloro-2-(trifluoromethyl)acetophenone[2]

-

2'-Chloro-4'-(trifluoromethyl)acetophenone

The CAS Registry Number for this compound is 129322-81-2 .

Chemical Structure and Key Features

The structure of this compound is characterized by a central benzene ring substituted with an acetyl group, a chlorine atom, and a trifluoromethyl group.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Diagram 2: Mechanism of Friedel-Crafts Acylation

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound, based on established chemical principles and patent literature[2].

Materials:

-

1-Chloro-3-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: A solution of 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again keeping the temperature below 5°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of a compound is paramount for its use in research and development. This section details the expected physicochemical properties and provides an analysis of the spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Predicted: 243.5 ± 40.0 °C at 760 mmHg |

| Density | Predicted: 1.337 ± 0.06 g/cm³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region should display a complex multiplet pattern for the three protons on the phenyl ring. Specifically, one would anticipate a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C3.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl carbon signal around 197 ppm and a methyl carbon signal around 27 ppm[4]. The aromatic region will show six distinct signals, with the carbons attached to the electron-withdrawing trifluoromethyl and chloro groups shifted downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms[4]. The patent for this compound's synthesis provides the following key shifts: δ 175.87, 162.52, 161.76, 160.71, 155.54, 139.29, 136.92, 133.43, 133.03, 132.05, 131.92, 131.44, 131.32, 130.59, 130.29, 129.97, 128.96, 127.67, 126.96, 126.44, 122.65, 62.00, 60.80, 13.92, 13.50[2].

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 222, with a characteristic M+2 peak at m/z 224 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for structurally similar compounds, it is expected to cause skin and eye irritation and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Laboratory coat

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of drug candidates[1]. The chloro and ketone functionalities allow for a wide range of subsequent chemical transformations, such as nucleophilic substitution, condensation, and reduction reactions, enabling the construction of diverse molecular libraries for drug screening.

Diagram 3: Synthetic Utility Workflow

Caption: Synthetic pathways from the title compound to APIs.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the creation of novel therapeutic agents and agrochemicals.

References

- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 3. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the chemical compound 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129396-14-9). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous structural elucidation and purity assessment are paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data itself but also the underlying principles, experimental protocols, and interpretative logic required for its confident identification and characterization.

Introduction to this compound

This compound is a substituted aromatic ketone. Its molecular structure features a benzene ring substituted with a chlorine atom, a trifluoromethyl (-CF₃) group, and an acetyl group. This combination of functional groups makes it a versatile building block in organic synthesis. The precise characterization of this molecule is critical, as its purity and isomeric integrity directly impact the outcome of subsequent reactions and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment and connectivity of each atom.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the spectral features of this compound, grounding the interpretation in established spectroscopic principles and authoritative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR data.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The structure suggests two primary regions of interest: the aliphatic region for the methyl protons and the aromatic region for the ring protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.65 | Singlet (s) | 3H | -C(O)CH₃ | The methyl protons are isolated and have no adjacent protons, resulting in a singlet. The electron-withdrawing ketone group shifts this signal downfield. |

| ~ 7.6-7.9 | Multiplet (m) | 3H | Ar-H | The three aromatic protons are in different chemical environments due to the substitution pattern. They will exhibit complex splitting (likely a doublet, a doublet of doublets, and a broad singlet/doublet), appearing as a multiplet in the downfield aromatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm).[1]

Workflow for NMR Data Acquisition

Caption: Workflow for acquiring and processing NMR spectra.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the lack of symmetry in this compound, nine distinct signals are expected.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |

| ~ 120-140 | Ar-C | Six distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |

| ~ 123 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon itself shows a characteristic quartet with a large coupling constant.[2] |

| ~ 30 | -CH₃ | The aliphatic methyl carbon appears in the upfield region of the spectrum. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms in the -CF₃ group. The chemical shift is typically reported relative to a CFCl₃ standard. Based on analogous aromatic trifluoromethyl compounds, the signal is expected around -63 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Key Causality in IR Absorption: The presence of a strong dipole moment in a bond, such as the C=O bond, leads to a strong absorption band in the IR spectrum.[3] For aromatic ketones like the title compound, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone.[4]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₃) |

| ~ 1690 | Strong | C=O Stretch | Aromatic Ketone |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1350 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~ 1250 | Strong | C-C-C Stretch | Acetyl Group |

| ~ 850 | Strong | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for IR Data Acquisition (ATR)

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Trustworthiness of MS Data: The presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a self-validating system. Any fragment containing a chlorine atom must exhibit a pair of peaks (M and M+2) with this characteristic intensity ratio, confirming the presence of chlorine in that fragment.

Predicted Mass Spectrum Fragmentation:

The molecular formula is C₉H₆ClF₃O. The nominal molecular weight is 222 for the ³⁵Cl isotope and 224 for the ³⁷Cl isotope.

| m/z (for ³⁵Cl/³⁷Cl) | Proposed Fragment | Identity |

| 222 / 224 | [C₉H₆ClF₃O]⁺ | Molecular Ion (M⁺) |

| 207 / 209 | [M - CH₃]⁺ | Loss of a methyl radical (α-cleavage) |

| 179 / 181 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |

| 43 | [CH₃CO]⁺ | Acylium ion |

Fragmentation Logic: In EI-MS, the molecular ion is formed, which then undergoes fragmentation. For ketones, a common and favorable fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[5][6] In this case, the cleavage of the methyl-carbonyl bond results in a stable acylium ion at m/z 207/209. The observation of the acylium ion itself at m/z 43 is also highly characteristic of a methyl ketone.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis (EI)

Caption: Workflow for acquiring an EI mass spectrum.

Conclusion: A Unified Spectroscopic Profile

The collective data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

-

MS confirms the molecular weight (222/224 amu) and the presence of both a chlorine atom (M/M+2 ratio) and a methyl ketone moiety (m/z 43 and [M-15]⁺ fragments).

-

IR validates the presence of the key aromatic ketone functional group through its strong C=O absorption around 1690 cm⁻¹, along with C-F and C-Cl vibrations.

-

NMR provides the final, detailed map of the molecule. ¹H NMR confirms the presence of a methyl group and three aromatic protons. ¹³C and ¹⁹F NMR further corroborate the carbon framework and the trifluoromethyl group, respectively.

Together, these self-validating and complementary techniques provide a robust and trustworthy analytical package for the identification and quality assessment of this important chemical intermediate.

References

Solubility Profiling of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Methodological Approach for Pharmaceutical and Chemical Research

An In-Depth Technical Guide

This guide provides a comprehensive framework for determining the solubility of 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on its solubility, this document outlines the theoretical principles and a robust experimental protocol to empower researchers in generating reliable solubility profiles. Understanding solubility is paramount in optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle. The molecular structure of this compound—featuring a polar carbonyl group, an aromatic ring, and two strongly electronegative substituents (chlorine and trifluoromethyl)—suggests a nuanced solubility behavior.

-

Polarity and Dipole Moment : The ketone group (C=O) creates a significant dipole moment, making the molecule polar. The electron-withdrawing nature of the chlorine and trifluoromethyl groups further enhances this polarity. Therefore, it is expected to have better solubility in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding : The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen. Solvents capable of donating hydrogen bonds (polar protic solvents like alcohols) are likely to be effective at solvating the molecule.

-

Van der Waals Forces : The aromatic ring contributes to London dispersion forces, allowing for some solubility in nonpolar solvents, although this is likely to be limited compared to its solubility in polar media.

Based on these features, we can hypothesize the following solubility trend: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents . This guide provides the methodology to experimentally verify and quantify this hypothesis.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the Isothermal Shake-Flask Method . This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid. This protocol is considered a gold standard for its accuracy and reproducibility.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane) of analytical grade

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.01 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Solvent : Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to a series of scintillation vials.

-

Addition of Solute : Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at 24 and 48 hours and observing no significant change.

-

Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A 100-fold or 1000-fold dilution is common.

-

Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

Calculation : Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The entire experimental workflow is a self-validating system when proper controls are in place, such as ensuring temperature stability and confirming equilibrium.

Diagram of the Isothermal Shake-Flask Method Workflow

Caption: Workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The collected solubility data should be organized into a clear, concise table. This allows for easy comparison of the solvent's performance.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Acetone | Polar Aprotic | 25 | Data | Data |

| Example: Methanol | Polar Protic | 25 | Data | Data |

| Example: Toluene | Nonpolar | 25 | Data | Data |

| Example: Heptane | Nonpolar | 25 | Data | Data |

Interpreting this data involves correlating the quantitative results with the theoretical principles discussed earlier. For instance, high solubility in acetone would be expected due to its polar aprotic nature, which can effectively solvate the polar groups of the solute without the steric hindrance of hydrogen bonding networks.

Logical Diagram of Expected Solubility Based on Molecular Interactions

Caption: Predicted solubility based on intermolecular forces.

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

This compound : This compound is classified as an irritant. Avoid contact with skin and eyes, and do not inhale dust. Refer to the specific Safety Data Sheet (SDS) from the supplier before use.

-

Organic Solvents : The solvents used in this protocol are flammable and may have specific health hazards. Always handle them with care, away from ignition sources, and consult their respective SDS for detailed safety information.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical understanding with a meticulous experimental protocol, researchers can generate the high-quality, reliable data essential for process development, formulation, and further chemical synthesis. The principles and methods described herein are broadly applicable to other solid compounds in the pharmaceutical and chemical industries.

Navigating the Safety Landscape of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide for Researchers

For Immediate Release

This guide provides an in-depth overview of the known hazards and essential safety information for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), a key intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure safe handling, storage, and use of this compound.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ketone. A clear understanding of its fundamental properties is the first step in a robust safety protocol.

| Property | Value | Source |

| CAS Number | 129322-81-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₆ClF₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 222.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| Flash Point | Data not available | N/A |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning

GHS Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile

While specific LD50 and LC50 data for this compound are not available in the public domain, the GHS classification indicates a significant toxicological risk profile.

-

Acute Toxicity: The H302 classification indicates that this compound is harmful if ingested. The precise oral LD50 value is not documented.

-

Skin Corrosion/Irritation: Classified as a skin irritant (H315), direct contact is likely to cause redness, itching, and inflammation.[1]

-

Serious Eye Damage/Irritation: The H319 classification points to the potential for significant eye irritation upon contact, characterized by redness, pain, and watering.[1]

-

Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract, as indicated by the H335 classification.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards. In the absence of data, it should be handled as a compound with unknown long-term effects.

Fire and Explosion Hazards

Detailed fire and explosion data, such as flash point and flammability limits, are currently unavailable for this compound. However, standard precautions for handling organic chemicals should be strictly followed.

-

Suitable Extinguishing Media: In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to control the release of vapors and dust.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this chemical:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[1]

-

Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, a chemical-resistant suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling Workflow

The following diagram outlines a safe handling workflow for this compound.

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage is at room temperature.

-

Disposal: All waste materials should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading using inert absorbent materials (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

-

If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.

References

A Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone for the Research and Drug Development Professional

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 129322-81-2), also known as 2-Chloro-4-(trifluoromethyl)acetophenone, has emerged as a pivotal intermediate. Its unique substitution pattern—a trifluoromethyl group for modulating electronic properties and metabolic stability, a chloro substituent providing a site for further functionalization, and a reactive ketone moiety—renders it a highly versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, and synthetic utility of this important chemical entity.

Commercial Sourcing and Supplier Evaluation

The reliable and consistent supply of high-purity starting materials is the bedrock of any successful research and development program. For this compound, a number of reputable chemical suppliers offer various grades suitable for laboratory and bulk scale synthesis.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | CAS Number | Additional Information |

| Crysdot LLC | 98% | 129322-81-2 | Offers various pack sizes with lead times. |

| Parchem | - | 129322-81-2 | Provides quotes and sample requests.[1] |

| Aaron Chemicals LLC | 95% | 1807221-51-7 (for a related bromo- derivative) | Illustrates availability of similar halogenated analogs.[2] |

| AOBChem | 95% | 129322-87-8 (for the 2-bromo derivative) | Provides safety information and technical documents for related compounds.[3] |

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog price. A thorough evaluation should encompass the supplier's quality management systems (e.g., ISO 9001 certification), the comprehensiveness of their analytical documentation (Certificate of Analysis), and their ability to provide consistent quality across different batches. For drug development applications, a supplier's experience with providing materials for regulated industries is a significant advantage.

Quality Control and Analytical Methodologies: A Self-Validating System

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures and the quality of the final product. A robust quality control (QC) workflow should be established, incorporating orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. For substituted acetophenones, a reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the aromatic ketone exhibits strong absorbance (typically around 254 nm).

-

Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.

Causality of Experimental Choices: The C18 stationary phase provides excellent separation for moderately polar compounds like substituted acetophenones. The acetonitrile/water mobile phase allows for the elution of the compound with good peak symmetry. The addition of an acid suppresses the ionization of any acidic or basic impurities, leading to sharper peaks and more reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful tool for both identification and quantification, providing structural information from the mass spectrum.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5 or equivalent).[5]

-

Carrier Gas: Helium.

-

Injector Temperature: Sufficiently high to ensure complete vaporization without thermal degradation.

-

Oven Temperature Program: A temperature ramp to effectively separate the target compound from any impurities.

-

Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra.

Expert Insight: While both HPLC and GC-MS are suitable, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be readily observed by HPLC. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main component and to tentatively identify unknown impurities by comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the target molecule. Both ¹H and ¹³C NMR should be performed. For fluorinated compounds, ¹⁹F NMR is also highly informative. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern of this compound.

Synthetic Pathways and Mechanistic Considerations

The most common and industrially scalable route to this compound is through a Friedel-Crafts acylation reaction.

The Friedel-Crafts Acylation Approach

This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this case, 1-chloro-3-(trifluoromethyl)benzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion.[6][7]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene attacks the acylium ion. The directing effects of the existing substituents are crucial here. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. The substitution occurs at the position that is electronically and sterically most favorable.

-

Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.[8]

Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is necessary to generate a sufficiently electrophilic acylium ion to react with the deactivated aromatic ring (deactivated by the electron-withdrawing trifluoromethyl group). The reaction is typically carried out in a non-polar, aprotic solvent to prevent reaction with the catalyst and intermediates. Anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.[8]

Applications in Drug Discovery and Development

The trifluoromethyl ketone moiety is a known pharmacophore that can act as a covalent inhibitor of serine and cysteine proteases by forming a stable hemiketal or hemithioketal with the active site residue.[9] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. While specific examples directly citing this starting material can be proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, trifluoromethylated ketones are key intermediates in the synthesis of various enzyme inhibitors.[10] The chloro-substituent provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity and fine-tune the pharmacological profile of the target molecule.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount. Users should always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13] Generally, this compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with a well-understood synthetic and analytical profile, makes it an attractive starting material for research and development. A thorough understanding of its sourcing, quality control, and chemical reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for new and improved chemical entities.

References

- 1. parchem.com [parchem.com]

- 2. 1807221-51-7 | 1-[3-Bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone [aaronchem.com]

- 3. aobchem.com [aobchem.com]

- 4. Separation of 2-Chloro-4’-fluoroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 12. fishersci.com [fishersci.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

Literature review of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone synthesis

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Authored by a Senior Application Scientist

Introduction

This compound is a highly valuable ketone intermediate in the fine chemical industry. Its substituted phenyl ring makes it a critical building block for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring presents unique challenges and considerations in its synthesis, primarily due to the electron-withdrawing nature of these substituents which deactivates the ring towards classical electrophilic substitution.

This guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings of each strategy, offer field-proven insights into experimental choices, and provide detailed protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two principal disconnections of the target molecule, pointing towards the most logical and industrially relevant synthetic strategies: the Friedel-Crafts acylation and organometallic C-C bond formation.

An In-depth Technical Guide to 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Significance, and Applications

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, a key aromatic ketone that serves as a pivotal building block in the synthesis of complex, high-value molecules.

The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this ethanone derivative creates a unique electronic and steric environment. The trifluoromethyl group, with its high electronegativity, acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of adjacent protons.[1] Furthermore, its lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, a critical factor for bioavailability.[1] The metabolic stability of the C-F bond also contributes to a longer half-life of molecules containing this moiety.[1] This guide will delve into the historical context of this important intermediate, its synthesis via the venerable Friedel-Crafts acylation, the mechanistic underpinnings of this reaction, and its applications in the synthesis of notable pharmaceutical and agrochemical agents.

Historical Context and Emergence as a Key Intermediate

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the rise of fluorine chemistry in the mid-20th century and the subsequent demand for specialized fluorinated building blocks. The trifluoromethyl group began to gain significant attention from medicinal chemists in the 1940s as a bioisostere for methyl or chloro groups, capable of modulating a compound's steric and electronic properties.

The most probable and widely utilized method for the synthesis of this and similar acetophenones is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[2] The application of this classic reaction to fluorinated aromatic compounds likely led to the first synthesis of this compound as the need for such intermediates grew within industrial and academic research, particularly in the development of new pharmaceuticals and pesticides. Its prevalence in the patent literature from the late 20th century onwards underscores its value as a key component in the synthesis of a variety of bioactive molecules.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts acylation.

Mechanism of the Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through several well-defined steps:[4]

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, forming a complex. This complex then dissociates to generate a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of acylation. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. In this case, the acylation occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group, leading to the desired product.

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[4]

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-3-(trifluoromethyl)benzene | 180.56 | 18.06 g | 0.10 |

| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |

| Ice | - | 100 g | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | 10 g | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).[1]

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension over 15 minutes.

-

After the addition is complete, add a solution of 1-chloro-3-(trifluoromethyl)benzene (18.06 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL).[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the ketone functional group, which can be readily transformed into other functionalities, and the specific substitution pattern on the aromatic ring.

Pharmaceutical Synthesis: The Case of Celecoxib

While not a direct precursor, structurally similar trifluoromethylated acetophenones are key in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . The synthesis of Celecoxib involves the condensation of a trifluoromethylated 1,3-diketone with a substituted hydrazine.[6] The trifluoromethyl group in Celecoxib is crucial for its selective inhibition of the COX-2 enzyme.[7] The synthesis of the required diketone intermediate often starts from a trifluoromethylacetophenone derivative.[6]

Agrochemical Synthesis